Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Description
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl group and the azabicyclo structure contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
VIRHEISWAWTFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows for specific interactions with biological targets .
Medicine
In medicine, tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is investigated for its potential therapeutic applications, including as a precursor for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise binding interactions, which can influence biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Bicyclo[2.2.1]heptane derivatives
- Bicyclo[3.1.0]hexane derivatives
Uniqueness
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
